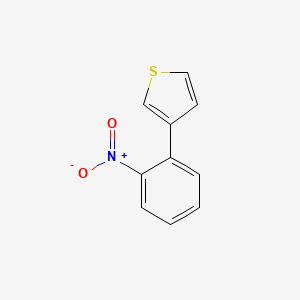

3-(2-Nitrophenyl)thiophene

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2-nitrophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUWDORJDTWORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463705 | |

| Record name | Thiophene, 3-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96919-48-1 | |

| Record name | Thiophene, 3-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 2 Nitrophenyl Thiophene and Its Analogs

Direct Synthesis Routes and Reaction Optimization

Direct synthesis aims to construct the 3-(2-nitrophenyl)thiophene framework in a limited number of steps, often through condensation or cyclization reactions. One prominent approach is the nitrene-mediated Cadogan cyclization of 3-(o-nitrophenyl)thiophene, which serves as a precursor for thieno[2,3-b]indole derivatives. nih.gov While often part of a multi-step sequence, the initial formation of the nitrophenyl-thiophene linkage is a critical step.

Optimization of these direct routes is crucial for achieving high yields and purity. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst system, and the nature of the starting materials. For instance, in reactions involving the formation of the thiophene (B33073) ring, controlling conditions can prevent the formation of unwanted isomers or byproducts. ijprajournal.com Techniques like microwave-assisted synthesis have been shown to accelerate reactions and improve yields, such as in the solvent-free dehydration and aromatization to form 3-nitro-2-substituted thiophenes. figshare.com

| Parameter | Influence on Reaction | Common Optimization Strategies |

| Catalyst | Affects reaction rate and selectivity. | Screening different metal catalysts (e.g., Palladium, Nickel) and ligands. |

| Solvent | Influences solubility of reactants and can affect reaction pathways. | Testing a range of solvents with varying polarities. |

| Temperature | Controls the rate of reaction and can influence product distribution. | Stepwise increase or decrease to find the optimal balance between reaction speed and selectivity. |

| Reactant Ratio | Can determine the extent of reaction and minimize side products. | Varying the stoichiometry of the reactants. |

Precursor Synthesis and Regioselective Functionalization

The synthesis of this compound often relies on the preparation of functionalized precursors that are then combined to form the final product. This approach allows for greater control over the final structure and regiochemistry.

A key step in synthesizing the target molecule can be the nitration of a 3-phenylthiophene (B186537) precursor. The goal is to selectively introduce a nitro group (-NO₂) onto the ortho-position of the phenyl ring. This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the thiophene substituent on the phenyl ring and the reaction conditions must be carefully controlled to achieve the desired 2-nitro substitution and avoid the formation of other isomers (meta, para) or dinitrated products. The reactivity of the thiophene ring itself towards nitrating agents also needs to be considered, as it can be susceptible to oxidation or unwanted nitration.

In some cases, the nitro group can serve as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is a strategy employed in the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes. mdpi.combeilstein-archives.orgresearchgate.net This reactivity highlights the importance of the nitro group's position in subsequent synthetic transformations.

When the thiophene ring itself is built during the synthesis, several classical and modern cyclization reactions can be employed. These methods typically start with acyclic precursors and introduce a sulfur source to form the five-membered ring. ijprajournal.com

Paal-Knorr Thiophene Synthesis : This well-established method converts 1,4-dicarbonyl compounds into thiophenes using a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. nih.gov The choice of the dicarbonyl precursor allows for the introduction of various substituents onto the thiophene ring.

Fiesselmann Thiophene Synthesis : This reaction utilizes β-keto esters and a sulfur source to create thiophene derivatives, particularly those with ester or carbonyl functionalities.

Gewald Aminothiophene Synthesis : The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base to form 2-aminothiophenes. ijprajournal.com These can then be further modified.

| Cyclization Method | Precursors | Sulfur Source | Key Features |

| Paal-Knorr Synthesis | 1,4-Diketones | Phosphorus pentasulfide, Lawesson's reagent | Versatile for producing substituted thiophenes. nih.gov |

| Fiesselmann Synthesis | α-Keto esters | Thiourea or other sulfur sources | Useful for preparing thiophenes with ester functionalities. |

| Gewald Synthesis | α-Cyano carbonyl compounds, elemental sulfur, ammonia/amines | Elemental Sulfur | Efficient for synthesizing 2-aminothiophenes. ijprajournal.com |

Cross-Coupling Methodologies for Aryl-Thiophene Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the thiophene and nitrophenyl rings with high precision.

The Suzuki-Miyaura coupling is a widely used method for forming aryl-aryl bonds. In the context of this compound synthesis, this would typically involve the reaction of a thiophene boronic acid (or boronate ester) with a halogenated nitrophenyl compound (e.g., 1-bromo-2-nitrobenzene), or vice versa. researchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base.

A representative Suzuki-Miyaura coupling to form a related isomer, 2-(2-nitrophenyl)thiophene, involves reacting 2-thienylboronic acid with 1-bromo-2-nitrobenzene. researchgate.net The conditions for such a reaction would be carefully optimized, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄), ligand, base (e.g., Na₂CO₃), and solvent system.

| Component | Example | Function |

| Aryl Halide | 1-Bromo-2-nitrobenzene | Electrophilic partner |

| Boronic Acid/Ester | Thiophene-3-boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron compound |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates the reaction |

While the Buchwald-Hartwig amination is specifically for forming C-N bonds, the underlying principles of palladium-catalyzed cross-coupling are applicable to C-C bond formation as well. Other named reactions like the Stille, Hiyama, or Negishi couplings could also be employed to link the two aromatic rings, each using a different organometallic nucleophile (organotin, organosilicon, or organozinc, respectively).

These palladium-catalyzed methods are valued for their high functional group tolerance, allowing for the presence of sensitive groups like the nitro substituent. The choice of catalyst, particularly the ligand, is critical for achieving high efficiency and preventing side reactions. rsc.org For instance, nickel-catalyzed cross-coupling reactions are also effective for creating regioregular thiophene-based structures. rsc.org

Heck Reactions and Other Transition Metal-Catalyzed Coupling Approaches

The formation of the pivotal C-C bond between the thiophene and nitrophenyl rings is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a frequently employed and versatile method. This reaction typically involves the coupling of a thienylboronic acid (or its ester) with a halo-nitroarene, or conversely, a nitrophenylboronic acid with a halothiophene. For the synthesis of this compound, this would involve reacting 3-thienylboronic acid with 1-halo-2-nitrobenzene or 2-nitrophenylboronic acid with a 3-halothiophene.

A notable challenge in these couplings is the use of arylboronic acids that are substituted with electron-withdrawing groups, such as the ortho-nitro group on the phenyl ring. Under standard Suzuki-Miyaura conditions, which often utilize aqueous bases like sodium carbonate, these substrates can undergo significant proto-deboronation, leading to diminished yields. nih.gov To mitigate this side reaction and improve efficiency, microwave-enhanced reaction conditions have been successfully implemented. nih.gov More recent advancements have also explored the use of nitroarenes directly as electrophilic coupling partners in Suzuki reactions, broadening the scope of this methodology. mdpi.com

While the Suzuki reaction is prevalent, the Mizoroki-Heck reaction represents another powerful tool for C-C bond formation. nih.gov This reaction couples an unsaturated halide with an alkene. In this context, 3-halothiophene could be coupled with 2-nitrostyrene, although this specific application is less commonly documented than Suzuki couplings for this target molecule. The Heck reaction's utility is well-established for the arylation of activated thiophenes, where substituents on the thiophene ring can direct the regioselectivity of the coupling. researchgate.net

The choice of catalyst, ligands, base, and solvent system is critical for optimizing the yield and selectivity of these cross-coupling reactions. Palladium-based catalysts are most common, with various phosphine (B1218219) ligands employed to stabilize the catalyst and facilitate the reaction steps.

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Aryl-Thiophene Synthesis

| Reaction Type | Typical Reactants | Common Catalysts/Ligands | Key Advantages | Reported Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Thienylboronic acid + Halo-nitroarene OR Nitrophenylboronic acid + Halothiophene | Pd(OAc)₂, Pd(PPh₃)₄, BrettPhos | High functional group tolerance; commercially available starting materials. | Proto-deboronation with electron-deficient boronic acids (e.g., o-nitrophenyl boronic acid). nih.gov |

| Mizoroki-Heck Reaction | Halothiophene + Nitrostyrene | Pd(OAc)₂, PdCl₂ | Avoids organometallic reagents like boronic acids. | Regioselectivity can be an issue; requires an alkene partner. researchgate.net |

Intramolecular Cyclization Reactions for Fused Heterocyclic Systems

Once this compound is synthesized, its strategic arrangement of a nitro group ortho to the thiophene ring makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of valuable thiophene-fused heterocyclic systems, such as thieno[2,3-b]indoles. nih.gov

The Cadogan reductive cyclization is a classic and effective method for synthesizing indoles and related fused heterocycles from ortho-nitrobiaryls. researchgate.net When applied to this compound, this reaction directly yields the thieno[2,3-b]indole scaffold. The reaction is typically mediated by trivalent phosphorus reagents, most commonly triethyl phosphite, P(OEt)₃. nih.govwikipedia.org

Mechanism of Cadogan Reductive Cyclization:

Deoxygenation: The nitro group of this compound reacts with triethyl phosphite, which abstracts oxygen atoms.

Intermediate Formation: The nitro group is converted first to a nitroso intermediate and then to a nitrene. nih.govacs.org

Cyclization: The highly reactive singlet nitrene undergoes intramolecular electrophilic attack on the π-system of the thiophene ring, followed by C-H insertion to form the fused indole (B1671886) ring system. nih.gov

Radical cyclization offers an alternative pathway to construct thiophene-fused systems. While not always starting directly from this compound, these methods illustrate a broader strategy for ring fusion. For instance, substituted thieno[2,3-b]indoles have been synthesized via a radical cyclization approach starting from (o-bromoindolyl)acrylonitrile. nih.gov Another innovative strategy involves an Fe/S cluster-catalyzed radical cascade cyclization of specifically designed N,S-1,6-enynes to produce thieno[3,4-b]indoles. rsc.org In this sophisticated cascade, both the indole and the fused thiophene rings are formed in a single operation through processes involving 1,2-sulfur transfer and Csp³–S bond cleavage. rsc.org These methods highlight the power of radical chemistry to forge complex heterocyclic architectures that might be challenging to access through more traditional ionic pathways.

Beyond nitrene and radical-mediated cyclizations, other ring closure strategies can be envisioned. A particularly interesting approach involves an initial ring-opening of a substituted nitrothiophene, followed by a subsequent ring-forming reaction. Research has shown that certain 3-nitrothiophenes can undergo nucleophilic attack and ring-opening to form highly functionalized acyclic intermediates, such as nitro-substituted butadienes. researchgate.netdntb.gov.ua These intermediates can then be subjected to conditions that promote electrocyclic rearrangement. For example, a thermal electrocyclic reaction of a (E,E)-1-aryl-4-methylsulfonyl-2-nitro-3-phenylsulfonyl-1,3-butadiene, derived from the ring-opening of a 3-nitrothiophene, can occur under mild conditions to form a new six-membered ring, which then aromatizes to yield a fused benzothiophene (B83047) system. researchgate.net This ring-opening/ring-forming protocol provides a powerful method for achieving substitution patterns that are not easily accessible through conventional methods.

Derivatization and Post-Synthetic Modifications of the Nitrophenyl and Thiophene Subunits

The this compound molecule contains two distinct aromatic subunits, each amenable to further functionalization. This allows for extensive post-synthetic modification to tune the molecule's properties or to prepare it for further synthetic operations.

The nitro group on the phenyl ring is a versatile functional handle. Its primary transformation is reduction to an amino group (-NH₂). This can be accomplished with a wide variety of reagents, allowing for chemoselectivity in the presence of other functional groups. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. commonorganicchemistry.com

Metal/Acid Systems: Classic reducing systems such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid. commonorganicchemistry.comscispace.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are milder options that can show good selectivity. wikipedia.orgcommonorganicchemistry.com

Once formed, the resulting 3-(2-aminophenyl)thiophene can undergo a vast array of reactions typical of anilines, such as diazotization, acylation, alkylation, and participation in further condensation or coupling reactions to build even more complex structures.

The nitro group can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the thiophene ring bears additional electron-withdrawing groups that activate the system. mdpi.comresearchgate.net Thiolates and other strong nucleophiles can displace the nitro group to form new C-S or other C-Nu bonds. mdpi.combeilstein-archives.org

The thiophene ring itself is also subject to modification, although its reactivity is influenced by the attached nitrophenyl group. As an electron-rich heterocycle, it can undergo electrophilic substitution reactions, though the deactivating effect of the nitrophenyl substituent must be considered. uoanbar.edu.iq Furthermore, the hydrogen atoms on the thiophene ring can be replaced via lithiation followed by quenching with an electrophile, providing a route to introduce a wide range of substituents onto the thiophene core. researchgate.net

Table 2: Selected Post-Synthetic Modifications of this compound

| Subunit | Reaction Type | Common Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|---|

| Nitrophenyl | Nitro Group Reduction | H₂/Pd-C, Fe/HCl, SnCl₂ | Amino (-NH₂) | Precursor for amides, diazonium salts, further heterocycle synthesis. wikipedia.orgcommonorganicchemistry.com |

| Nitrophenyl | Nucleophilic Aromatic Substitution (SNAr) | R-SNa (Thiolates) | Sulfide (-S-R) | Displacement of the nitro group to form new C-S bonds. mdpi.com |

| Thiophene | Deprotonation/Lithiation | n-BuLi, LDA | Thienyllithium | Intermediate for introducing various electrophiles (e.g., CO₂, alkyl halides). researchgate.net |

| Thiophene | Electrophilic Halogenation | NBS, NCS | Halogen (-Br, -Cl) | Provides a handle for further cross-coupling reactions. |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Nitro Group Transformations, including Reduction

The nitro group in 3-(2-nitrophenyl)thiophene is a versatile functional group that can undergo various transformations, with reduction to an amino group being a primary reaction. This reduction is a critical step in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]indoles.

The reduction of the nitro group can be achieved using various reducing agents. A common method involves the use of diborane (B₂H₆), which is effective for reducing nitroalkenes. For instance, 2-(2-nitrovinyl)thiophene can be reduced to 2-(2-thienyl)ethylamine using a molar excess of diborane in a polar solvent like tetrahydrofuran (THF). google.com The mechanism of this reduction involves the addition of borane across the nitroalkene double bond, followed by hydrolysis to yield the corresponding amine.

Another significant transformation of the nitro group is its displacement via nucleophilic aromatic substitution, particularly when the thiophene (B33073) ring contains strong electron-withdrawing groups. mdpi.com This process is instrumental in constructing thieno[3,2-b]thiophene (B52689) molecules from 3-nitrothiophenes bearing carbonyl fragments. mdpi.comresearchgate.net The reaction proceeds through the addition of a nucleophile to the carbon atom bearing the nitro group, forming a Meisenheimer-like intermediate, followed by the departure of the nitrite ion. mdpi.comnih.gov The presence of electron-withdrawing groups stabilizes the intermediate and facilitates the substitution.

The following table summarizes common reagents and conditions for nitro group transformations in related nitrophenylthiophene systems:

| Transformation | Reagent(s) | Solvent | Conditions | Product |

| Reduction | Diborane (B₂H₆) | Tetrahydrofuran (THF) | 5-15°C | 2-(2-thienyl)ethylamine |

| Nucleophilic Aromatic Substitution | Thiophenols, Thioglycolates | Not specified | K₂CO₃ | 3-Sulfenylthiophene-2,5-dicarboxylates |

Detailed Analysis of Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene and Phenyl Rings

The thiophene ring in this compound is generally more susceptible to electrophilic aromatic substitution than the phenyl ring due to its higher electron density. uoanbar.edu.iq Conversely, the phenyl ring, being deactivated by the electron-withdrawing nitro group, is more prone to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Thiophene Ring:

Electrophilic substitution on the thiophene ring typically occurs at the C2 and C5 positions, which are the most activated. pearson.com The rate of electrophilic aromatic substitution for thiophene is significantly greater than that of benzene. pearson.com The presence of the 2-nitrophenyl substituent at the C3 position influences the regioselectivity of further substitutions. The directing effects of both the sulfur atom and the substituent must be considered.

Nucleophilic Aromatic Substitution on the Phenyl and Thiophene Rings:

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying both the phenyl and thiophene rings, especially when activated by electron-withdrawing groups. researchgate.netnih.gov The nitro group on the phenyl ring strongly activates the ortho and para positions for nucleophilic attack. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. nih.govresearchgate.net

On the thiophene ring, SNAr reactions are also well-documented and occur more readily than on corresponding benzene compounds. uoanbar.edu.iqnih.gov The presence of a nitro group on the thiophene ring significantly enhances its reactivity towards nucleophiles. mdpi.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the leaving group, followed by elimination to restore aromaticity. nih.gov Computational studies have shown that these reactions often follow a stepwise pathway involving the formation of a zwitterionic intermediate. nih.gov

The table below outlines the general reactivity patterns for substitution on the two aromatic rings of this compound:

| Ring | Type of Substitution | Preferred Position(s) | Activating/Deactivating Group |

| Thiophene | Electrophilic | C2, C5 | Sulfur atom (activating) |

| Phenyl | Nucleophilic | C1 (ipso), C3, C5 (ortho/para to NO₂) | Nitro group (activating) |

| Thiophene | Nucleophilic | Activated by electron-withdrawing groups | Nitro group (if present on the ring) |

Investigations into the Mechanisms of Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound and its derivatives are crucial for the synthesis of various fused heterocyclic compounds, most notably thienoindoles. nih.gov

A prominent example is the Cadogan reductive cyclization, which transforms this compound into thieno[2,3-b]indole. nih.gov This reaction typically involves the reduction of the nitro group to a nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the adjacent thiophene ring. nih.gov The choice of solvent can influence the regioselectivity of the cyclization process. nih.gov

Another important cyclization pathway involves the nucleophilic substitution of the nitro group, followed by an intramolecular condensation. For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thioglycolates leads to the formation of 3-sulfenylthiophene derivatives. researchgate.net Subsequent base-promoted intramolecular Dieckmann condensation of these intermediates yields trisubstituted thieno[3,2-b]thiophenes. researchgate.net

Recent advancements have also explored cascade cyclization reactions of alkynyl diol derivatives to synthesize thieno[3,2-b]thiophenes, which can involve intramolecular radical cyclization pathways. nih.gov

The following table summarizes key intramolecular cyclization reactions involving nitrophenylthiophene systems:

| Reaction Name | Key Intermediate | Product |

| Cadogan Reductive Cyclization | Nitrene | Thieno[2,3-b]indole |

| Dieckmann Condensation | 3-Sulfenylthiophene derivative | Thieno[3,2-b]thiophene |

| Radical Cascade Cyclization | Alkenyl sulfide | Thieno[3,2-b]thiophene |

Coordination Chemistry and Metalation Studies of Thiophene-Nitrophenyl Systems

The thiophene ring, with its sulfur heteroatom, can coordinate to transition metals in various modes, influencing the reactivity of the entire molecule. researchgate.netbohrium.com The coordination chemistry of thiophenes is of significant interest due to its relevance in hydrodesulfurization (HDS) catalysis and the synthesis of novel organometallic complexes. researchgate.net

Thiophenes can coordinate to metal centers through the sulfur atom (η¹-S), through the π-system of the ring (η²-, η⁴-, or η⁵-coordination), or through a combination of σ- and π-bonding. researchgate.netucl.ac.uk The specific coordination mode depends on the metal, its oxidation state, and the other ligands present. researchgate.netbohrium.com

Metalation, the replacement of a hydrogen atom with a metal, is another important reaction of thiophenes. This is often achieved through directed ortho-metalation or by using strong bases like organolithium reagents. The resulting organometallic species are valuable intermediates for further functionalization.

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the general principles of thiophene coordination and metalation apply. The presence of the nitrophenyl group can influence the electronic properties of the thiophene ring and potentially affect its coordination behavior. The nitro group itself could also act as a coordination site, leading to more complex coordination geometries.

Advanced Spectroscopic and Structural Characterization Techniques

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of its functional groups.

For 3-(2-nitrophenyl)thiophene, the IR spectrum would be dominated by characteristic absorption bands corresponding to the nitro group (NO₂) and the aromatic rings.

N-O Stretching: Strong, asymmetric and symmetric stretching vibrations for the nitro group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H Stretching: Vibrations for the C-H bonds on the aromatic rings would be observed above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-S Vibrations: Vibrations associated with the carbon-sulfur bond of the thiophene (B33073) ring would be found in the fingerprint region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Conjugated systems, such as the one present in this compound, typically exhibit strong UV-Vis absorption.

The spectrum is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated system formed by the thiophene and nitrophenyl rings. The presence of the nitro group, an auxochrome, is likely to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted bithienyl or biphenyl (B1667301) systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental formula.

For this compound, the calculated monoisotopic mass is 205.01974964 Da. mdpi.com HRMS analysis would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds precisely to this value, confirming the molecular formula C₁₀H₇NO₂S.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide additional structural information. Common fragmentation pathways could include the loss of the nitro group (NO₂) or cleavage at the bond connecting the two aromatic rings.

Table 3: HRMS Data for this compound

| Formula | Ion Type | Calculated Mass (m/z) |

| C₁₀H₇NO₂S | [M]⁺ | 205.01975 |

| C₁₀H₈NO₂S | [M+H]⁺ | 206.02757 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Crystal Packing Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of each atom in the crystal lattice can be determined.

This technique would provide a wealth of information for this compound, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the thiophene and nitrophenyl rings.

Conformation: The dihedral angle between the planes of the thiophene and nitrophenyl rings, which is a key conformational feature.

Crystal Packing: Information on how the molecules are arranged in the solid state, including any intermolecular interactions such as π-π stacking or C-H···O interactions.

While data for the specific target molecule is not available, analysis of a related compound, N-(2-Nitrophenyl)thiophene-2-carboxamide, reveals a monoclinic crystal system and provides details on the dihedral angles between the rings and intermolecular interactions. nih.gov A similar detailed analysis would be expected for this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a standard technique used to determine the mass percentage of each element in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula. This serves as a crucial check for purity and stoichiometric correctness.

For a pure sample of this compound (C₁₀H₇NO₂S), the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should closely match the calculated theoretical values.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 120.11 | 58.53% |

| Hydrogen | H | 1.008 | 7.056 | 3.44% |

| Nitrogen | N | 14.007 | 14.007 | 6.83% |

| Oxygen | O | 15.999 | 31.998 | 15.59% |

| Sulfur | S | 32.06 | 32.06 | 15.62% |

| Total | 205.231 | 100.00% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of conjugated organic molecules. By approximating the many-electron Schrödinger equation, DFT methods, such as those using the B3LYP functional, provide a balance between computational cost and accuracy for determining molecular structures and energies.

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For 3-(2-nitrophenyl)thiophene, a key structural feature is the dihedral angle between the thiophene (B33073) and nitrophenyl rings. This angle is determined by the balance between two opposing factors: the steric hindrance caused by the ortho-nitro group and the hydrogen atom on the thiophene ring, which favors a twisted conformation, and the desire for π-conjugation between the two rings, which favors a planar arrangement.

Computational geometry optimization would precisely calculate the bond lengths, bond angles, and this critical dihedral angle. The conformational landscape can be explored by systematically rotating the bond connecting the two rings to map the potential energy surface. This analysis would reveal the global energy minimum conformation, which is the most stable and populated structure, as well as any local minima and the energy barriers to rotation. It is expected that steric hindrance from the bulky ortho-nitro group would force the rings into a significantly non-planar arrangement to minimize repulsive interactions.

Interactive Data Table: Predicted Optimized Geometrical Parameters for this compound (Note: As specific literature data is unavailable, this table represents expected trends and placeholder values for key parameters based on related structures. Actual values would require a dedicated computational study.)

| Parameter | Predicted Value Range | Significance |

| C(thiophene)-C(phenyl) Bond Length | 1.45 - 1.48 Å | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation. |

| Dihedral Angle (Thiophene-Phenyl) | 40° - 60° | A significant twist from planarity is expected due to steric clash involving the ortho-nitro group. |

| C-N Bond Length (in NO₂) | 1.46 - 1.49 Å | Reflects the connection of the electron-withdrawing nitro group to the phenyl ring. |

| C-S Bond Lengths (in Thiophene) | 1.70 - 1.74 Å | Typical values for a thiophene ring, indicating its aromatic character. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl moiety. The spatial distribution of these orbitals confirms the intramolecular charge-transfer (ICT) nature of the molecule.

The energies of the HOMO and LUMO, and particularly the HOMO-LUMO energy gap (ΔE), are critical parameters. A smaller energy gap generally implies higher chemical reactivity and is associated with a red-shift (longer wavelength) in the electronic absorption spectrum. The presence of the strong electron-withdrawing nitro group is expected to significantly lower the LUMO energy, while the thiophene ring maintains a relatively high HOMO energy, leading to a relatively small energy gap compared to unsubstituted bithienyl or biphenyl (B1667301) systems.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are estimated values based on typical DFT calculations for similar donor-acceptor systems.)

| Orbital | Predicted Energy Range (eV) | Description |

| HOMO | -5.5 to -6.5 | Primarily located on the thiophene ring; relates to the molecule's ability to donate electrons. |

| LUMO | -2.5 to -3.5 | Primarily located on the nitrophenyl ring; relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 2.5 to 3.5 | A relatively small gap, indicative of a colored compound with potential for charge transfer excitations. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Resonance Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction, going beyond the delocalized picture of molecular orbitals. It examines charge distribution, charge transfer between orbitals, and the strength of resonance interactions. An NBO analysis of this compound would quantify the intramolecular charge transfer from the thiophene ring to the nitrophenyl ring. This is achieved by calculating the natural atomic charges and analyzing the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions would be expected between the π-orbitals of the thiophene ring and the π*-antibonding orbitals of the nitrophenyl system, providing a quantitative measure of electron delocalization and conjugation across the molecule.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the molecule's electron density surface, with colors indicating different potential values.

For this compound, the MESP surface would show distinct regions of negative and positive potential. A region of high negative electrostatic potential (typically colored red) is expected around the oxygen atoms of the nitro group, indicating their electron-rich nature and susceptibility to electrophilic attack. The electron-deficient nitrophenyl ring would also exhibit less negative potential compared to the thiophene ring. In contrast, the region around the thiophene ring, particularly the sulfur atom, would be more electron-rich (colored in shades of yellow or green), representing a potential site for nucleophilic interactions.

Aromaticity Quantification using Nucleus Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like thiophene and benzene. While both rings in this compound are aromatic, their degree of aromaticity can be influenced by the substitution and interaction between them.

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current. NICS calculations for both the thiophene and phenyl rings would quantify their respective aromatic character. It's plausible that the charge transfer and steric twist could slightly reduce the aromaticity of both rings compared to their unsubstituted parent compounds.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the geometric criterion of bond length alternation. A value close to 1 indicates a highly aromatic system with uniform bond lengths, while a value approaching 0 suggests a non-aromatic, polyene-like structure. Calculating HOMA indices for both rings would provide a geometry-based measure of their aromaticity, complementing the magnetic criterion from NICS.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of molecules and simulate their optical absorption spectra (e.g., UV-Visible spectra). TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability) for the electronic transitions of a molecule.

For this compound, TD-DFT simulations would be expected to reveal several key electronic transitions. The lowest energy transition would likely correspond to the HOMO→LUMO excitation. Given the spatial separation of these orbitals, this transition would have significant intramolecular charge-transfer (ICT) character, moving electron density from the thiophene to the nitrophenyl ring. The calculated absorption spectrum would show the position and intensity of this ICT band, which is responsible for the molecule's color, as well as higher-energy π→π* transitions localized on the individual aromatic rings. Comparing the simulated spectrum with experimental data is a critical way to validate the chosen computational methodology.

Intermolecular Interaction Analysis in the Solid State and Solution

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a visual representation of intermolecular contacts and a "fingerprint plot" that summarizes the nature and prevalence of these interactions.

The table below, based on findings for a representative thiophene derivative, illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.9% |

| C···H / H···C | 26.1% |

| O···H / H···O | 15.1% |

| F···H / H···F | 9.2% |

| C···C | 6.7% |

| S···C / C···S | 2.2% |

For this compound, one would expect significant contributions from O···H contacts involving the nitro group and C-H···π interactions involving the aromatic rings, in addition to standard H···H, C···H, and sulfur-involved contacts. This information is vital for crystal engineering, enabling predictions of crystal morphology and polymorphism.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can characterize the nature of these interactions (e.g., covalent vs. closed-shell interactions like hydrogen bonds and van der Waals forces).

Energy framework analysis complements Hirshfeld and QTAIM analyses by calculating the interaction energies between molecules in the crystal lattice. This method uses the single-crystal X-ray diffraction geometry to compute pairwise interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. These energies can be visualized as frameworks, highlighting the most significant interactions that stabilize the crystal structure. While specific QTAIM and energy framework analyses for this compound are not documented in the searched literature, these methods are frequently applied to organic molecules to provide a quantitative understanding of crystal stability. rsc.org

Molecular Dynamics Simulations and Docking Studies for Theoretical Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools in computational drug discovery for predicting how a ligand might interact with a biological target, such as a protein or enzyme.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.com For derivatives of the thiophene scaffold, docking studies have been widely used to explore potential therapeutic applications. These studies have identified key binding interactions, such as hydrogen bonds and hydrophobic contacts, with various protein targets, including enzymes implicated in cancer and infectious diseases. colab.wsnih.gov For example, docking studies on thiophene derivatives have explored their potential as inhibitors of targets like dihydrofolate reductase and rhomboid protease. mdpi.com

Following docking, MD simulations can be performed to assess the dynamic stability of the predicted ligand-receptor complex over time. mdpi.com An MD simulation models the atomic movements of the system, providing insights into conformational changes and the persistence of key intermolecular interactions (like hydrogen bonds) observed in the initial docking pose. This validation step is crucial for confirming the stability of the binding mode. rsc.org

The table below presents results from docking studies of various thiophene derivatives against different protein targets, illustrating the range of binding affinities that can be computationally predicted for this class of compounds.

| Compound Type | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative | Enoyl Acyl Carrier Protein Reductase | 2NSD | -11.5 | nih.gov |

| Thiazole-Thiophene Scaffold | Breast Cancer Target | 2W3L | -6.16 | nih.gov |

| Thiophene Derivative | DprE1 Epimerase | 4P8C | -8.52 | colab.ws |

| Thiophene-based Pyrazole | Acetylcholinesterase | 4EY7 | -9.3 | rawdatalibrary.net |

| Thieno[2,3-b]thiophene Derivative | C. albicans DHFR | 4HOF | -7.8 | mdpi.com |

A theoretical docking study of this compound would first involve identifying a relevant biological target. Given its role as a synthetic intermediate, it might also be docked into the active sites of enzymes involved in its synthesis or subsequent reactions to understand substrate specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Drug-Likeness Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structures of a series of compounds with their measured biological activity. mdpi.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide the design of more effective molecules. researchgate.netresearchgate.net Studies on thiophene analogs have successfully used QSAR to understand the features modulating anti-inflammatory activity, highlighting the importance of electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment.

Theoretical drug-likeness predictions assess whether a compound possesses properties consistent with known oral drugs. A widely used guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a molecule violates more than one of the following rules: a molecular weight over 500 Da, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated logP (octanol-water partition coefficient) greater than 5. volkamerlab.orgajol.info

Further computational analysis involves the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. pensoft.net Online tools and software can predict parameters such as intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., cytochrome P450). ajol.inforesearchgate.net These predictions are crucial in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

The table below summarizes the predicted drug-likeness and ADME properties for a set of novel thiophene derivatives from a representative study. ajol.inforesearchgate.net

| Parameter | Predicted Value/Status |

|---|---|

| Molecular Weight | < 500 g/mol |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| LogP (WLOGP) | < 5 |

| Lipinski's Rule Violations | 0 or 1 |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| CYP3A4 Substrate/Inhibitor | Yes |

For this compound, a computational assessment would likely show compliance with Lipinski's rules due to its relatively small size and moderate polarity, suggesting good potential for oral bioavailability. ADME predictions would further clarify its likely metabolic fate and distribution properties.

Investigations into the Potential Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

3-(2-Nitrophenyl)thiophene is a highly effective intermediate for constructing fused-ring systems. The presence of the ortho-nitro group on the phenyl ring is key to its synthetic utility, enabling intramolecular cyclization reactions to form novel heterocyclic scaffolds that are otherwise challenging to synthesize.

A primary application of this compound is in the synthesis of thienoindole analogs, particularly thieno[2,3-b]indoles. These fused heterocyclic systems are of significant interest due to their electronic properties and potential applications in materials science. nih.gov The most effective method for this transformation is the Cadogan reductive cyclization. nih.gov

In this reaction, this compound is treated with a deoxygenating agent, such as triethyl phosphite, typically at elevated temperatures. The reaction proceeds through the in-situ generation of a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization by attacking the adjacent thiophene (B33073) ring to form the stable thieno[2,3-b]indole core. nih.gov This nitrene-mediated pathway provides a direct route to this valuable heterocyclic system. nih.gov The resulting thienoindole scaffold is a planar, π-conjugated, and electron-rich structure, making it an attractive component for photoactive and electroactive materials. researchgate.net

Table 1: Cadogan Reductive Cyclization for Thienoindole Synthesis

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Triethyl phosphite | Heat (e.g., 210°C) | Thieno[2,3-b]indole | nih.gov |

Beyond thienoindoles, the this compound scaffold can be derivatized to form other complex heterocyclic compounds. The nitro group on the thiophene ring is a key functional handle, as it is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

This reactivity allows for the displacement of the nitro group by various sulfur-based nucleophiles (thiolates) to introduce new functionalities and build different fused-ring systems. For instance, 3-nitrothiophenes bearing activating groups can react with thiols like methyl thioglycolate or thiophenols in the presence of a base. mdpi.comresearchgate.net This substitution reaction forms a new carbon-sulfur bond at the 3-position of the thiophene ring. Subsequent intramolecular cyclization, such as a Dieckmann condensation, can then be employed to construct a second fused thiophene ring, yielding thieno[3,2-b]thiophene (B52689) derivatives. mdpi.com This strategy demonstrates that 3-nitrothiophenes are versatile substrates for creating a range of polyfunctional, sulfur-containing heterocycles. mdpi.com

Exploration in the Development of Advanced Materials

The heterocyclic systems derived from this compound, such as thienoindoles, are foundational components in the design of advanced organic materials. Their extended π-conjugation and electron-rich nature are properties that are highly sought after for applications in organic electronics. nih.govresearchgate.net

Thiophene-based π-conjugated molecules and polymers are a major class of organic semiconductors. rsc.org Fused thiophene systems, including thienoindoles and thienothiophenes, are particularly valued for their rigid, planar structures, which facilitate strong intermolecular π-π stacking and efficient charge transport. sigmaaldrich.com

Polymers incorporating thienoindole or thienothiophene units often exhibit favorable charge carrier mobilities, a critical parameter for performance in devices like organic field-effect transistors (OFETs). For example, donor-acceptor copolymers that include these fused thiophene moieties have demonstrated significant potential. rsc.orgsigmaaldrich.com The electronic properties of these polymers can be fine-tuned by modifying the chemical structure, such as by altering the side chains on the thienoindole unit, which in turn influences the material's energy levels and semiconducting performance. rsc.org Although this compound is a precursor, its role is crucial in providing access to these high-performance, fused heterocyclic building blocks.

Table 2: Performance of Representative Thiophene-Based Polymer Semiconductors

| Polymer Type | Application | Hole Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Diketopyrrolopyrrole-thienothiophene (DPP-TT) | OFET | 1.0 - 10.0 | sigmaaldrich.com |

| Thiazoloisoindigo-bithiophene (P(TzII-dTh-dTh)) | OFET | up to 1.43 | bohrium.com |

| Thieno[3,2-b]indole-based D-A Polymer (P3) | OFET | 2.84 x 10⁻⁵ | rsc.org |

The unique electronic characteristics of materials derived from this compound make them highly suitable for use in organic photovoltaic (OPV) devices and other optoelectronic applications. nih.gov Thienoindole-based structures are frequently used as electron-donor components in donor-acceptor (D-A) conjugated polymers for bulk heterojunction (BHJ) solar cells. rsc.orgresearchgate.net

In these solar cells, the polymer absorbs light to create excitons, which are then separated into free charge carriers at the interface between the donor polymer and an electron-acceptor material. The efficiency of this process is heavily dependent on the polymer's light absorption range, energy levels, and charge mobility. rsc.org Research has shown that polymers incorporating thieno[3,2-b]indole units can achieve notable power conversion efficiencies (PCEs). rsc.org For instance, a series of D-A polymers based on N-alkyl thieno[3,2-b]indole derivatives yielded PCEs ranging from 0.53% to 2.73% in solar cells, demonstrating the viability of this structural unit in photovoltaic applications. rsc.org

The extended π-conjugated systems of thienoindoles and related fused heterocycles make them excellent chromophores, capable of absorbing light in the visible and near-infrared regions of the spectrum. This property is exploited in the development of functional organic dyes for applications such as dye-sensitized solar cells (DSSCs). nih.govrsc.org

In a typical DSSC dye, the thienoindole moiety can act as the core π-bridge or part of the electron-donor segment in a D-π-A structure. researchgate.net This design facilitates efficient intramolecular charge transfer upon photoexcitation, a crucial step for injecting electrons into the semiconductor (e.g., TiO₂) of the solar cell. researchgate.net The performance of these dyes, including their light-harvesting efficiency and the resulting device's power conversion efficiency, can be systematically tuned by modifying the donor, acceptor, and π-bridge components of the molecule. rsc.org Thieno[2,3-b]indole-based dyes have been successfully used as sensitizers in DSSCs, underscoring the importance of precursors like this compound in creating these advanced chromophoric materials. rsc.org

Future Directions and Emerging Research Avenues for Nitrophenyl Thiophene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of thiophene-based materials is evolving to meet the growing demand for environmentally benign and economically viable chemical processes. jddhs.commdpi.com Traditional methods for creating compounds like 3-(2-Nitrophenyl)thiophene, often relying on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are being re-evaluated to enhance their sustainability. nih.govnih.gov Future developments are focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. jddhs.comnih.gov

Key areas of advancement include:

Green Solvents and Catalysis: A significant shift is underway from conventional organic solvents to greener alternatives, including water and solvent-free reaction conditions. nih.govmdpi.com The development of recyclable catalysts and biocatalysis is also a primary goal to improve the atom economy and reduce hazardous waste. mdpi.com

Innovative Energy Sources: Techniques such as microwave-assisted and continuous flow processing are being explored to reduce reaction times and energy consumption compared to traditional heating methods. jddhs.commdpi.com

| Parameter | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Solvents | Often relies on hazardous organic solvents. | Employs green solvents (e.g., water) or solvent-free conditions. nih.govmdpi.com |

| Catalysts | May use catalysts that are difficult to recycle. | Focuses on recyclable catalysts, biocatalysis, and metal-free conditions. mdpi.commdpi.com |

| Energy Input | Traditional heating methods with high energy consumption. | Microwave-assisted techniques and flow chemistry for reduced energy use. jddhs.commdpi.com |

| Efficiency | Often involves multiple steps with intermediate purification. | Utilizes one-pot synthesis and multicomponent reactions to improve atom economy. nih.gov |

| Waste | Generates significant chemical waste. | Minimizes waste production through process optimization and sustainable design. jddhs.com |

Advanced Computational Modeling for Precise Structure-Property Relationship Predictions

Computational chemistry has become an indispensable tool for predicting the molecular properties of thiophene (B33073) derivatives, thereby reducing the time and cost associated with experimental testing. mdpi.comresearchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent methods used to investigate the electronic and optical properties of these molecules. mdpi.comresearchgate.netmdpi.comnih.gov

Future research in this area will focus on:

Enhanced Accuracy: Developing and applying more sophisticated computational methods beyond standard DFT, such as many-body perturbation theory (e.g., G0W0 approximation), to achieve higher accuracy in predicting electronic and optical properties. arxiv.org

Predictive Modeling: Using computational studies to establish clear structure-property relationships. researchgate.net For example, DFT calculations can predict how the addition of different functional groups to the this compound core will affect key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net This allows for the in silico screening of candidate molecules before synthesis.

Dynamic and Environmental Effects: Moving beyond calculations of isolated molecules in a vacuum to modeling their behavior in realistic environments, such as in solution or in a solid-state thin film. This includes simulating molecular interactions, packing, and conformational changes that significantly influence material properties.

| Property | Description | Computational Method | Significance |

|---|---|---|---|

| Geometric Parameters | Bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-311G(d,p)) mdpi.com | Determines the molecule's 3D structure and planarity, which affects electronic conjugation. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | DFT mdpi.comresearchgate.net | Indicates the molecule's electron-donating/accepting ability and is crucial for predicting reactivity and designing electronic devices. |

| Energy Gap (Eg) | The energy difference between the HOMO and LUMO levels. | DFT mdpi.comnih.gov | Determines the electronic and optical properties, such as the wavelength of light absorption. A smaller gap is often desired for organic semiconductors. |

| Excitation Energies | Energy required to transition from the ground state to an excited state. | TD-DFT mdpi.com | Predicts the UV-Vis absorption spectra of the molecule. |

| Nonlinear Optical (NLO) Response | The material's ability to alter the properties of light. | DFT nih.gov | Identifies potential for applications in photonics and optoelectronics. |

Exploration of Novel Material Science Applications through Molecular Design

The versatility of the thiophene ring makes it a foundational building block in materials science, particularly in the field of organic electronics. google.comresearchgate.netwiley.comunibo.it The rational molecular design of materials based on structures like this compound can lead to new device applications or enhance existing ones. google.comresearchgate.net

Emerging applications are centered on:

Organic Electronics: Thiophene-based materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and polymer light-emitting diodes (PLEDs). nih.govmdpi.combeilstein-journals.org The introduction of the electron-withdrawing nitro group in this compound can be strategically used to tune the electronic properties for specific semiconductor applications.

Fused Heterocyclic Systems: Research is focused on creating larger, fused-ring systems that incorporate the nitrophenyl thiophene moiety. Fusing aromatic rings can enhance planarity, extend π-conjugation, and facilitate intermolecular π-stacking, which is beneficial for charge transport in organic semiconductors. beilstein-journals.orgmdpi.com

Hole Transport Materials (HTMs): Thiophene-based structures are being designed as efficient HTMs for use in perovskite solar cells, a rapidly advancing area of photovoltaic technology. frontiersin.org

The design strategy often involves creating donor-π-acceptor (D–π–A) architectures, where different parts of the molecule are tailored to perform specific electronic functions. mdpi.com The nitrophenyl group can act as an acceptor unit, while the thiophene can be part of the π-conjugated bridge. nih.govmdpi.com

Rational Design of Functionalized Derivatives with Tuned Electronic and Optical Properties

The properties of this compound can be precisely controlled through the strategic addition of functional groups to either the thiophene or the phenyl ring. cmu.edu This rational design approach allows for the fine-tuning of electronic and optical characteristics to meet the demands of specific applications. nih.gov

Future research will leverage several key strategies:

Substitution Chemistry: Incorporating various electron-donating or electron-withdrawing substituents onto the molecular backbone is a powerful method to alter frontier orbital energies and tune the band gap. cmu.edu For example, adding electron-donating groups could lower the ionization potential, while adding further electron-withdrawing groups could increase the electron affinity.

Control of Molecular Geometry: The torsion angle between the thiophene and phenyl rings significantly impacts the degree of π-conjugation and, consequently, the electronic properties. Functionalization can be used to control this angle, either promoting planarity to enhance conjugation or inducing a twist to achieve specific optical properties.

Asymmetric Functionalization: The development of catalytic asymmetric methods for functionalizing thiophenes is an emerging area that could lead to chiral materials with unique optoelectronic properties, such as those required for chiroptical devices. rsc.org

By systematically modifying the core structure of this compound, scientists can create a vast library of derivatives with a wide spectrum of properties, paving the way for their use in next-generation electronic and photonic technologies. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for 3-(2-nitrophenyl)thiophene derivatives?

The synthesis of this compound derivatives typically involves coupling reactions between thiophene carbonyl chlorides and nitro-substituted aromatic amines. For example, N-(2-nitrophenyl)thiophene-2-carboxamide is synthesized by refluxing equimolar quantities of 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile, followed by solvent evaporation to yield crystalline products . Purification methods, such as reverse-phase HPLC or recrystallization (e.g., using methanol), are critical for isolating high-purity compounds .

Q. How is the molecular structure of this compound derivatives characterized?

Structural elucidation combines:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 13.53° between benzene and thiophene rings), and supramolecular interactions (e.g., weak C–H⋯O/S interactions) .

- NMR spectroscopy : 1H and 13C NMR identify chemical shifts (e.g., thiophenic carbons at 127–132 ppm) and confirm regiochemistry .

- Mass spectrometry : HRMS validates molecular weights and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

Key properties include:

- Melting points : Ranges from 191–199°C for crystalline derivatives .

- Solubility : Generally soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) .

- Spectroscopic features : IR absorption bands for C=O (~1700 cm⁻¹) and C–S (~700 cm⁻¹) bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Catalyst screening : Use palladium or copper catalysts for cross-coupling reactions to improve regioselectivity .

- Solvent effects : Polar solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents reduce side reactions .

- Temperature control : Reflux conditions (e.g., 80°C in acetonitrile) balance reaction rate and decomposition .

Q. How do electronic effects of the nitro group influence reactivity and molecular conformation?

Q. How to resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

- Dynamic effects : Variable-temperature NMR can identify rotational barriers (e.g., hindered amide bonds) .

- Stereochemical analysis : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm HT-HT polymer sequences .

- Computational modeling : DFT calculations predict chemical shifts and verify experimental assignments .

Q. What strategies mitigate byproduct formation during synthesis?

- Protecting groups : Temporarily block reactive sites (e.g., amino groups) to prevent undesired coupling .

- Stepwise purification : Combine column chromatography and recrystallization to isolate intermediates .

- Reaction monitoring : TLC or HPLC-MS tracks reaction progress and identifies side products early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。